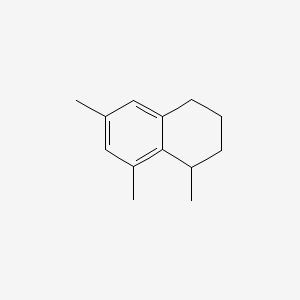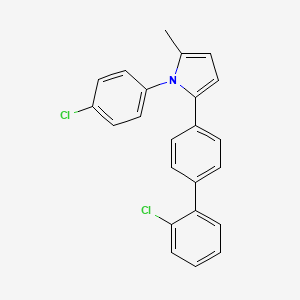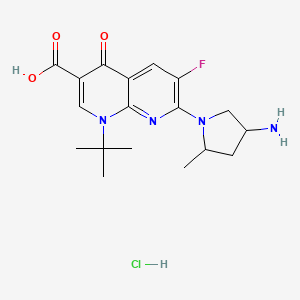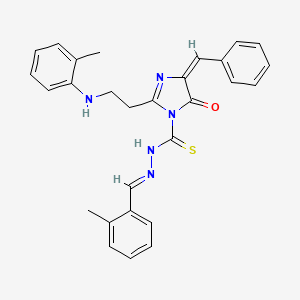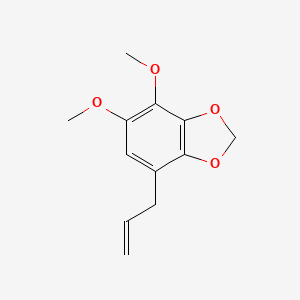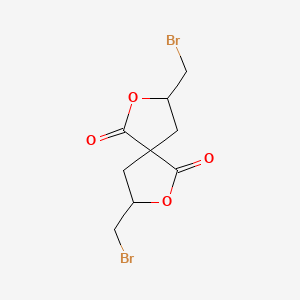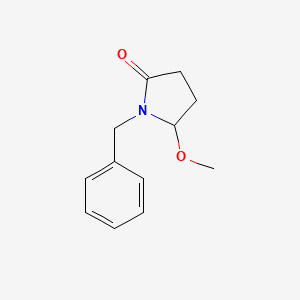
Quinaldine, 4,7-diethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaldine, 4,7-diethoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of quinaldine, 4,7-diethoxy-, is a salt formed by the reaction of quinaldine, 4,7-diethoxy-, with hydrochloric acid. This compound is known for its bioactive properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine, 4,7-diethoxy-, hydrochloride typically involves the alkylation of quinaldine with ethoxy groups at the 4 and 7 positions. This can be achieved through a series of reactions starting from quinaldine. The reaction conditions often involve the use of strong bases and alkylating agents under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of quinaldine derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as heteropolyacids or metal catalysts can be used to facilitate the alkylation reactions. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Quinaldine, 4,7-diethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming quinoline carboxylic acids.
Reduction: Hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinaldine, 4,7-diethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pH indicators.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in anti-malarial and anti-bacterial drugs.
Industry: Utilized in the production of dyes, food colorants, and as an anesthetic in fish transportation.
Mechanism of Action
The mechanism of action of quinaldine, 4,7-diethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, in medicinal applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Quinaldine, 4,7-diethoxy-, hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used in the synthesis of various drugs and dyes.
Quinaldine: A methyl derivative of quinoline, used in anti-malarial drugs and as a dye precursor.
4,7-Dimethoxyquinoline: Similar to quinaldine, 4,7-diethoxy-, but with methoxy groups instead of ethoxy groups, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
92250-98-1 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
4,7-diethoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-4-16-11-6-7-12-13(9-11)15-10(3)8-14(12)17-5-2;/h6-9H,4-5H2,1-3H3;1H |
InChI Key |
QJUIMPVQDQEYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=CC(=C2C=C1)OCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
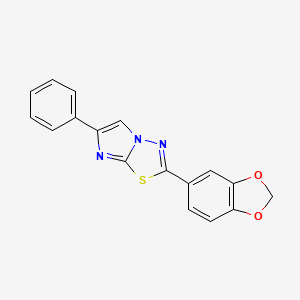

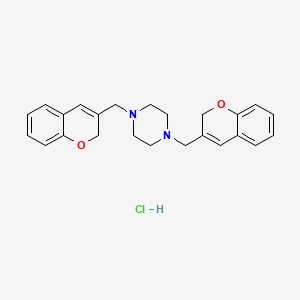
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
